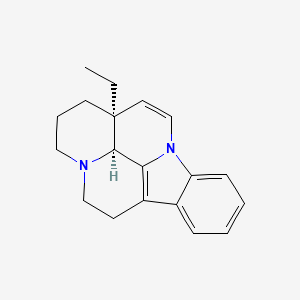
(-)-Eburnamenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Eburnamenine: is a naturally occurring indole alkaloid found in the plant species Vinca minor. It is known for its complex structure and significant pharmacological properties. This compound has attracted considerable attention due to its potential therapeutic applications, particularly in the field of neurology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Eburnamenine typically involves several steps, starting from simpler indole derivatives. One common synthetic route includes the Pictet-Spengler reaction, which forms the core indole structure. This is followed by various functional group modifications to achieve the final compound. The reaction conditions often involve acidic or basic catalysts, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale. Techniques such as continuous flow chemistry and automated synthesis have been employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions: (-)-Eburnamenine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (-)-Eburnamenine is used as a precursor for the synthesis of more complex indole alkaloids. Its unique structure makes it a valuable starting material for various synthetic transformations.
Biology: In biological research, this compound is studied for its potential neuroprotective effects. It has been shown to interact with various neurotransmitter systems, making it a candidate for the treatment of neurological disorders.
Medicine: Medically, this compound has been investigated for its potential use in treating conditions such as Alzheimer’s disease and other neurodegenerative disorders. Its ability to cross the blood-brain barrier and interact with central nervous system receptors makes it a promising therapeutic agent.
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals. Its complex structure and pharmacological properties make it a valuable compound for drug discovery and development.
Mecanismo De Acción
Molecular Targets and Pathways: (-)-Eburnamenine exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It has been shown to modulate the activity of serotonin and dopamine receptors, which are crucial for mood regulation and cognitive function. Additionally, this compound may inhibit the reuptake of these neurotransmitters, enhancing their availability in the synaptic cleft.
Comparación Con Compuestos Similares
Vinblastine: Another indole alkaloid with similar pharmacological properties.
Vincristine: Known for its use in chemotherapy, this compound shares structural similarities with (-)-Eburnamenine.
Reserpine: An alkaloid with antihypertensive and antipsychotic effects.
Uniqueness: What sets this compound apart from these similar compounds is its specific interaction with neurotransmitter systems and its potential neuroprotective effects. While other indole alkaloids may have broader pharmacological activities, this compound’s unique mechanism of action makes it particularly valuable for neurological research and therapy.
Propiedades
Número CAS |
38199-30-3 |
|---|---|
Fórmula molecular |
C19H22N2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene |
InChI |
InChI=1S/C19H22N2/c1-2-19-9-5-11-20-12-8-15-14-6-3-4-7-16(14)21(13-10-19)17(15)18(19)20/h3-4,6-7,10,13,18H,2,5,8-9,11-12H2,1H3/t18-,19+/m1/s1 |
Clave InChI |
VKTOXAGUZWAECL-MOPGFXCFSA-N |
SMILES isomérico |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C=C2 |
SMILES canónico |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


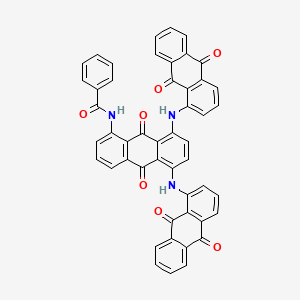
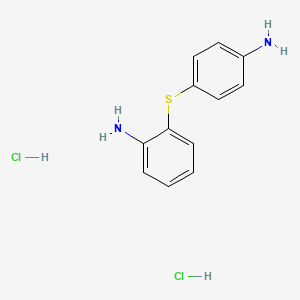

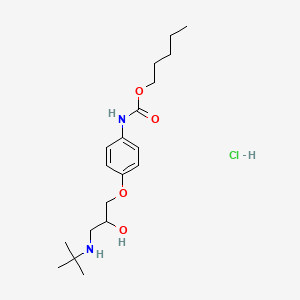
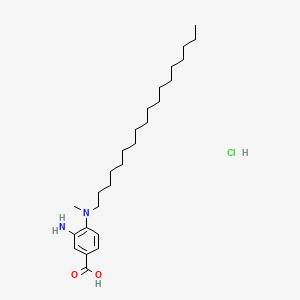
![7-[3,5-Di-tert-butyl-2-(2,2-difluoroethoxy)phenyl]-3-methylocta-2,4,6-trienoic acid](/img/structure/B12712322.png)
![[(3S,3aR,6S,6aS)-3-[4-[3-(6,7-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12712330.png)
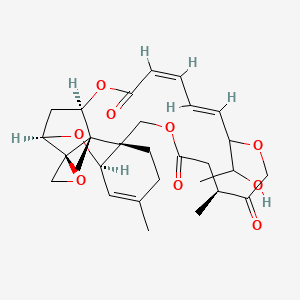

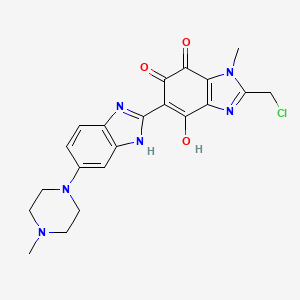
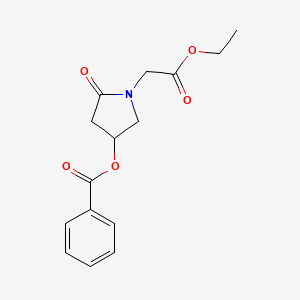
![(8Z,9Z,11Z,12Z)-N-[2-[4,5-Dihydro-2-(heptadeca-8,11-dienyl)-1H-imidazol-1-YL]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12712354.png)


